(S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid
CAS No.:
Cat. No.: VC17564390
Molecular Formula: C21H19NO7
Molecular Weight: 397.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H19NO7 |
---|---|
Molecular Weight | 397.4 g/mol |
IUPAC Name | (2S)-4-(7-hydroxy-2-oxochromen-4-yl)-2-(phenylmethoxycarbonylamino)butanoic acid |
Standard InChI | InChI=1S/C21H19NO7/c23-15-7-8-16-14(10-19(24)29-18(16)11-15)6-9-17(20(25)26)22-21(27)28-12-13-4-2-1-3-5-13/h1-5,7-8,10-11,17,23H,6,9,12H2,(H,22,27)(H,25,26)/t17-/m0/s1 |
Standard InChI Key | YCDARUCKHFQEQA-KRWDZBQOSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@@H](CCC2=CC(=O)OC3=C2C=CC(=C3)O)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CCC2=CC(=O)OC3=C2C=CC(=C3)O)C(=O)O |
Introduction
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid is a complex organic compound that combines a benzyloxycarbonyl group, an amino group, and a chromenyl moiety. This unique structural composition contributes to its potential biological activities and pharmacological properties. The compound is part of a broader category of amino acids and derivatives, which are crucial in various biological processes.
Structural Features
The structural formula of this compound highlights its complexity, featuring a benzyloxycarbonyl group, an amino group, and a chromenyl moiety. The presence of both carbonyl and amino functional groups indicates potential interactions with various biological targets, suggesting significant pharmacological properties.
Functional Group | Description | Biological Significance |
---|---|---|
Benzyloxycarbonyl | Protecting group for amino acids | Facilitates further chemical modifications |
Amino Group | Basic functional group | Involved in hydrogen bonding and biological interactions |
Chromenyl Moiety | Part of the coumarin family | Known for antioxidant and anti-inflammatory properties |
Chemical Reactivity
The chemical reactivity of (S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid primarily involves nucleophilic substitutions and acylation reactions. The carbonyl group can participate in condensation reactions with amines or alcohols, leading to the formation of more complex derivatives. Additionally, the benzyloxycarbonyl group can be cleaved under acidic conditions, facilitating further functionalization of the molecule.
Biological Activities
This compound demonstrates various biological activities, making it a candidate for further pharmacological studies and potential therapeutic applications. Its unique combination of functional groups may provide distinct advantages in pharmacological contexts compared to simpler amino acids or derivatives.
Biological Activity | Potential Application |
---|---|
Antioxidant Properties | Protection against oxidative stress |
Anti-inflammatory Effects | Treatment of inflammatory conditions |
Interaction with Biological Macromolecules | Potential therapeutic targets |
Synthesis Methods
Several methods have been developed for synthesizing (S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid. Common approaches include multi-step organic synthesis techniques that involve the formation of the chromenyl moiety and the introduction of the benzyloxycarbonyl and amino groups.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to biological macromolecules such as proteins and enzymes. Techniques employed in these studies include spectroscopy and chromatography methods to assess the compound's mechanism of action and optimize its therapeutic potential.
Comparison with Similar Compounds
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid stands out due to its complex structure that combines features from multiple classes of compounds, enhancing its versatility in biological applications. A comparison with simpler amino acids and derivatives highlights its unique aspects:
Compound | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
Glycine | Simplest amino acid | Precursor for proteins | Smallest size allows easy transport |
L-Alanine | Methyl group attached to α-carbon | Energy metabolism | Non-polar side chain influences solubility |
(S)-2-(((Benzyloxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid | Complex structure with multiple functional groups | Potential therapeutic applications | Unique combination of functional groups |
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